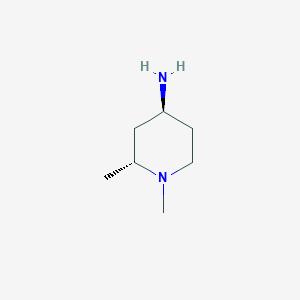
Trans-1,2-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1,2-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C7H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,2-dimethylpiperidin-4-amine typically involves the diastereoselective synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines. The reaction sequence includes metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel . Another method involves the reduction of 3-methylimine with sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Trans-1,2-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Trans-1,2-dimethylpiperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-1,2-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives can act on neurokinin receptors, influencing pain perception and other physiological processes . The exact pathways and molecular targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Cis-1,2-dimethylpiperidin-4-amine: This isomer has different stereochemistry and potentially different biological activities.
3-methylfentanyl: A potent analgesic with a similar piperidine structure but different functional groups.
N,N-dimethylpyridin-4-amine: Another piperidine derivative used in various chemical applications.
Uniqueness
Trans-1,2-dimethylpiperidin-4-amine is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and serve as a building block for more complex molecules makes it valuable in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications.
Biological Activity
Trans-1,2-dimethylpiperidin-4-amine is a piperidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a six-membered piperidine ring with two methyl groups substituted at the first and second carbon atoms and an amino group at the fourth carbon position. Its molecular formula is C7H16N. The structural uniqueness of this compound contributes to its diverse reactivity and potential applications in various scientific fields.
Research indicates that this compound interacts with neurokinin receptors, which are integral to pain perception and inflammatory responses. The compound's ability to modulate these receptors suggests potential applications in pain management and treatment of inflammatory conditions.
Key Mechanisms:
- Neurokinin Receptor Modulation : The compound has shown efficacy in influencing neurokinin receptor activity, potentially providing analgesic effects.
- Interaction with Biomolecules : Its amine group allows for nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.
Biological Activities
This compound has been studied for several biological activities:
- Analgesic Properties : Research highlights its potential as an analgesic by acting on neurokinin receptors.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through its receptor interactions.
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that allow for the introduction of various functional groups. This versatility facilitates the development of a range of derivatives with enhanced biological activities.
Synthesis Overview:
- Starting Materials : Piperidine derivatives.
- Reagents : Common reagents include oxidizing agents for functionalization.
- Products : Various substituted piperidine derivatives with distinct biological profiles.
Future Directions
The ongoing research into this compound indicates its potential as a lead compound for developing new therapeutic agents. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Structure–Activity Relationship (SAR) : Understanding how structural modifications affect biological activity can guide the design of more potent derivatives.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2R,4S)-1,2-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
BVVHNDKLDKPYCI-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1C)N |
Canonical SMILES |
CC1CC(CCN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















